(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate
Description
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate (CAS: 1398044-51-3) is a chiral, α,β-unsaturated ester with a molecular formula of C₂₄H₄₂N₄O₁₄ and a molecular weight of 610.61 g/mol . Its structure features:
- A methyl ester group at the terminal position.
- A (1,3-dioxoisoindolin-2-yl) moiety, a rigid, planar heterocycle known for its electron-withdrawing properties.
- A phenyl substituent at the C5 position, contributing aromaticity and lipophilicity.
- An (E)-configured double bond in the pent-2-enoate backbone, which influences stereochemical interactions and reactivity.
Properties
IUPAC Name |
methyl (E,4S)-4-(1,3-dioxoisoindol-2-yl)-2-methyl-5-phenylpent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-14(21(25)26-2)12-16(13-15-8-4-3-5-9-15)22-19(23)17-10-6-7-11-18(17)20(22)24/h3-12,16H,13H2,1-2H3/b14-12+/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKYGAALTFYPOS-WCRPCQDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@H](CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate typically involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved through a one-pot procedure using 5-nitro-4-phenacylphthalonitriles and the Schmidt rearrangement.
Esterification: The next step involves the esterification of the intermediate with methyl alcohol under acidic conditions to form the ester group.
Alkylation and Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate is its potential anticancer properties. Research indicates that derivatives of isoindoline compounds exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds with similar structures showed promising results in inhibiting the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in cell signaling pathways. Isoindoline derivatives have been shown to interact with protein targets that are crucial for cancer cell proliferation and survival, making them valuable candidates for further pharmacological development .
Material Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its unique structural features allow it to be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as improved thermal stability or UV resistance. Research has demonstrated that incorporating such compounds into polymers can significantly improve their performance characteristics .
Synthetic Intermediate
Synthesis of Complex Molecules
This compound is also utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. For instance, it can be used in reactions such as Michael additions or as a precursor for the synthesis of biologically active compounds .
Data Table: Applications Overview
Case Studies
-
Anticancer Research
A study published in PMC explored the anticancer activity of isoindoline derivatives, including this compound. The results indicated that these compounds could induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents against resistant cancer types . -
Polymer Applications
In polymer chemistry research, this compound was incorporated into polycarbonate matrices to improve thermal stability and mechanical strength. The modified polymers exhibited enhanced resistance to thermal degradation compared to unmodified counterparts .
Mechanism of Action
The mechanism of action of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety is known to interact with proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, functional, and application-related features of (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate with analogous compounds identified in the literature:
Key Insights from Comparison :
Structural Diversity: The dioxoisoindolinyl group in the target compound distinguishes it from phosphorus-containing analogs (e.g., ) and smaller linear structures (e.g., ). Its rigidity may enhance binding specificity in biological systems compared to flexible analogs like (S,E)-5-Chloro-2-isopropylpent-4-enoic acid . Thiazole-containing analogs () demonstrate how heterocycle substitution (dioxoisoindolinyl vs. thiazole) can redirect applications—e.g., from general research use to explicit antimycobacterial activity .
Functional Group Impact: Ester vs. Carboxylic Acid: The methyl ester in the target compound improves stability and membrane permeability compared to the carboxylic acid in , which is more polar and prone to ionization .
The dioxoisoindolinyl moiety may complicate synthesis due to its electron-deficient nature, requiring careful optimization of reaction conditions (e.g., nucleophilic vs. electrophilic steps) .
Biological Relevance :
- While the target compound’s biological activity is unspecified, structural analogs with thiazole or phosphoryl groups () highlight the importance of heterocycles in drug design, particularly for targeting enzymes or nucleic acids .
Biological Activity
(S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following molecular characteristics:
- CAS Number : 56071-60-4
- Molecular Formula : C21H19NO4
- Molecular Weight : 353.38 g/mol
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
- Anticancer Potential : Some studies have indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells.
- Neuroprotective Effects : There is emerging evidence that certain derivatives of isoindoline compounds may provide neuroprotection, possibly through antioxidant mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress in neuronal cells |
Study on Antimicrobial Activity
A study published in PMC explored the antimicrobial properties of methyl derivatives related to isoindoline structures. The findings suggested that these compounds could inhibit the growth of Gram-positive bacteria, demonstrating significant potential for development as antimicrobial agents .
Anticancer Research
Another study focused on the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, making them candidates for further anticancer drug development .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels, these compounds may trigger apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S,E)-methyl 2-methyl-4-(1,3-dioxoisoindolin-2-yl)-5-phenylpent-2-enoate with high stereochemical purity?
- Answer: Achieving stereochemical purity requires precise control of reaction conditions, including temperature, solvent polarity, and chiral catalysts. For example, tert-butyl esters and acetyl groups can act as stereochemical directors during enolate formation, as seen in analogous syntheses of pentenoate derivatives . Protecting groups, such as dioxolan moieties, may stabilize intermediates and reduce racemization . Monitoring via chiral HPLC or polarimetry is critical to validate enantiomeric excess.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Answer: A combination of techniques is essential:
- NMR Spectroscopy: To confirm regiochemistry and stereochemistry (e.g., coupling constants for E-configured double bonds) .
- Mass Spectrometry (EI or ESI): For molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis (CHNS): To verify purity and elemental composition, as demonstrated for structurally related hydrazones .
- X-ray Crystallography: For unambiguous structural determination, particularly for resolving stereochemical ambiguities .
Q. What purification techniques are recommended for isolating this compound?
- Answer: Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard for separating stereoisomers. Recrystallization from ethanol or dichloromethane can further enhance purity, as shown in purification protocols for imidazolidinedione derivatives . For polar impurities, preparative HPLC with chiral columns may be necessary .
Advanced Research Questions
Q. How can computational methods like DFT assist in understanding the compound’s electronic structure and reactivity?
- Answer: Density Functional Theory (DFT) calculations can predict:
- Conformational preferences of the dioxoisoindolin and pentenoyl groups.
- Frontier molecular orbitals (HOMO/LUMO) to rationalize nucleophilic/electrophilic sites .
- Transition states for key reactions (e.g., cyclization or stereoinversion), aiding mechanistic studies. For example, DFT was used to analyze substituent effects on pyrrole derivatives’ stability .
Q. How can researchers resolve contradictions in reported data regarding reaction yields or stereochemical outcomes?
- Answer: Contradictions often arise from subtle variations in:
- Catalyst systems: Chiral auxiliaries vs. organocatalysts (e.g., tert-butyl vs. acetyl directing groups) .
- Solvent effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents .
- Temperature gradients: Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products. Systematic reproducibility studies, as outlined in protocols for indole derivatives, are recommended .
Q. What strategies optimize reaction conditions to improve the yield of this compound?
- Answer: Key variables include:
- Stoichiometry: Excess methylating agents (e.g., methyl iodide) to drive esterification to completion.
- Catalyst loading: Chiral catalysts (e.g., BINOL-derived phosphates) at 5–10 mol% to enhance enantioselectivity .
- Microwave-assisted synthesis: Reduces reaction time and improves yield for thermally sensitive steps, as seen in imidazolidinedione syntheses .
Methodological Notes
- Stereochemical Analysis: Use NOESY NMR to distinguish E/Z isomers and monitor diastereomer ratios during synthesis .
- Impurity Profiling: LC-MS/MS can identify byproducts from competing pathways (e.g., dioxoisoindolin ring-opening) .
- Data Reproducibility: Document reaction parameters rigorously (e.g., solvent grade, catalyst batch) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
